Ethanol, 2,2'-[(1-methylethyl)imino]bis-
Description
Contextualization within Tertiary Alkanolamine Chemistry and Industrial Significance
Tertiary alkanolamines are organic compounds containing a tertiary amine functional group and at least one hydroxyl group. This dual functionality allows them to act as weak bases and to form hydrogen bonds, making them valuable in a wide array of industrial applications. core.ac.uk Their basicity is a key factor in their use for neutralizing acidic compounds and as catalysts in various chemical reactions.
The industrial significance of tertiary alkanolamines is vast. They are widely employed as:
Gas Sweetening Agents: In the natural gas and petroleum refining industries, aqueous solutions of alkanolamines are used to remove acidic gases like hydrogen sulfide (B99878) (H₂S) and carbon dioxide (CO₂). academicjournals.orgnih.gov The amine reacts with the acidic gases in an absorber, and the resulting solution is then heated in a stripper to release the pure acid gases and regenerate the amine for reuse.
Corrosion Inhibitors: Their ability to form protective films on metal surfaces makes them effective corrosion inhibitors in various industrial processes.
Surfactants and Emulsifiers: The presence of both hydrophilic (hydroxyl) and lipophilic (alkyl) groups allows them to function as surface-active agents in detergents, cosmetics, and personal care products.
Cement and Concrete Additives: Certain alkanolamines, including Ethanol, 2,2'-[(1-methylethyl)imino]bis-, are used as grinding aids in cement production and to enhance the strength of concrete.
Chemical Intermediates: They serve as precursors in the synthesis of a variety of other chemicals, including pharmaceuticals and agricultural products.
Ethanol, 2,2'-[(1-methylethyl)imino]bis- fits squarely within this context, with its specific properties making it suitable for many of these applications.
Historical Trajectories of Research into Ethanol, 2,2'-[(1-methylethyl)imino]bis-
While the broader class of alkanolamines has been in industrial use since the early 20th century, with triethanolamine (B1662121) being one of the first to be used commercially in the 1930s, the specific research and development of Ethanol, 2,2'-[(1-methylethyl)imino]bis- appears to have gained momentum in the mid-20th century. core.ac.uk A Chinese patent indicates that the design and research for this compound, referred to as di-alcohol monoisopropanolamine, began in the 1950s. google.com
Early research likely focused on its fundamental synthesis and characterization. The common method for producing alkanolamines involves the reaction of an amine with an alkylene oxide. google.com For Ethanol, 2,2'-[(1-methylethyl)imino]bis-, a patented preparation method involves the reaction of diethanolamine (B148213) with propylene (B89431) oxide in the presence of a polymerization inhibitor and water. google.com This method is described as having a simple operation process, low production cost, and high yield, making it suitable for industrial-scale production. google.com
Subsequent research would have explored its physical and chemical properties in more detail, leading to the identification of its potential industrial applications. Its use as a surfactant and in cement manufacturing likely emerged from this period of investigation.
Current Research Imperatives and Emerging Scholarly Interests
Current academic research on Ethanol, 2,2'-[(1-methylethyl)imino]bis- and related tertiary alkanolamines is driven by several key imperatives, including the need for more efficient and environmentally friendly industrial processes.
One of the most significant areas of emerging scholarly interest is in carbon capture and storage (CCS) technologies. While alkanolamines have long been used for acid gas removal, there is a renewed focus on developing novel amine formulations with improved performance for post-combustion CO₂ capture from power plants and other industrial sources. core.ac.uk Research in this area aims to develop solvents with higher absorption capacity, faster reaction kinetics, lower energy requirements for regeneration, and greater resistance to degradation. core.ac.ukresearchgate.net While much of the published research focuses on primary and secondary amines like monoethanolamine (MEA) and diethanolamine (DEA), the unique properties of tertiary amines like Ethanol, 2,2'-[(1-methylethyl)imino]bis- are also being explored.
Another area of active research is the use of alkanolamines as catalysts in organic synthesis. For instance, triethanolamine has been shown to be an efficient organocatalyst for the carboxylative cyclization of propargylic amines with CO₂, offering an environmentally friendly route for the production of 2-oxazolidinones. nih.gov This opens up possibilities for investigating the catalytic potential of other tertiary alkanolamines, including Ethanol, 2,2'-[(1-methylethyl)imino]bis-, in a variety of chemical transformations.
Furthermore, there is ongoing interest in the use of N,N-bis(2-hydroxyethyl)amino-functionalized compounds as precursors in the synthesis of more complex molecules and materials . For example, research has been conducted on the synthesis and crystal structure of complex molecules containing the bis(hydroxyethyl)amino moiety for applications in molecular recognition. nih.govresearchgate.net Additionally, peptidyl N,N-bis(2-mercaptoethyl)-amides, which are structurally related, have been developed as thioester precursors for native chemical ligation in protein synthesis. ysu.am These studies highlight the versatility of the N,N-bis(2-hydroxyethyl)amino group as a building block in synthetic chemistry.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[2-hydroxyethyl(propan-2-yl)amino]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17NO2/c1-7(2)8(3-5-9)4-6-10/h7,9-10H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHRGNKUNRVABBN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CCO)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0059534 | |
| Record name | Ethanol, 2,2'-[(1-methylethyl)imino]bis- | |
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Molecular Weight |
147.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | Ethanol, 2,2'-[(1-methylethyl)imino]bis- | |
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CAS No. |
121-93-7 | |
| Record name | Isopropyldiethanolamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=121-93-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Isopropyldiethanolamine | |
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| Record name | Isopropyldiethanolamine | |
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| Record name | Ethanol, 2,2'-[(1-methylethyl)imino]bis- | |
| Source | EPA Chemicals under the TSCA | |
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| Record name | Ethanol, 2,2'-[(1-methylethyl)imino]bis- | |
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| Record name | 2,2'-[(1-methylethyl)imino]bisethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.100 | |
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| Record name | ISOPROPYLDIETHANOLAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0TQD418JUM | |
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Industrial Chemistry Research and Process Engineering Applications of Ethanol, 2,2 1 Methylethyl Imino Bis
Role in Corrosion Inhibition Systems
N-isopropyldiethanolamine is a crucial component in the formulation of advanced corrosion inhibitors. Its effectiveness stems from its ability to protect metal surfaces in various industrial applications, from machining operations to closed-loop water systems.
Mechanistic Understanding of Corrosion Prevention on Metal Surfaces
The primary mechanism by which N-isopropyldiethanolamine inhibits corrosion is through the adsorption of its molecules onto the metal surface, forming a protective film. ijstm.comresearchgate.net This process occurs through a physiochemical interaction. ijstm.comresearchgate.net The molecule contains nitrogen and oxygen atoms, which are active centers for adsorption. nih.gov The nitrogen atom's lone pair of electrons can form a coordinate bond with the vacant d-orbitals of iron atoms on the steel surface, a process known as chemisorption. This creates a durable barrier that isolates the metal from corrosive elements.
This adsorption process can be described by the Langmuir adsorption isotherm, indicating the formation of a monolayer film on the metal. ijstm.comresearchgate.net Furthermore, alkanolamines act as alkalinity boosters, helping to maintain a stable, higher pH in aqueous systems, which naturally reduces the rate of corrosion. aaqr.orgmonsonco.com
Formulation Research in Metalworking and Cutting Fluids
N-isopropyldiethanolamine is part of the ethanolamine (B43304) family of chemicals frequently used in water-soluble metalworking fluids to inhibit corrosion and stabilize pH. aaqr.org These fluids are complex formulations that must provide lubricity, cooling, and protection for both the workpiece and the machinery. taylorfrancis.com
The inclusion of alkanolamines like NIPDEA is essential for maintaining the fluid's alkaline reserve. monsonco.com A sufficient alkaline reserve is necessary to create a long-lasting and effective metalworking fluid. monsonco.com Research focuses on optimizing these formulations to ensure long-term stability and compatibility with other additives, such as biocides and emulsifiers. colonialchem.commonsonco.com The goal is to maintain a pH between 9 and 9.5, which limits the growth of microorganisms while ensuring a worker-friendly environment. monsonco.com
Table 1: Key Functions of N-isopropyldiethanolamine in Metalworking Fluids
| Function | Mechanism | Benefit |
| Corrosion Inhibition | Adsorption on metal surfaces, forming a protective film. | Protects workpieces and tools from rust and degradation. colonialchem.com |
| pH Buffering | Acts as a reserve alkalinity booster. colonialchem.com | Maintains optimal pH to reduce corrosion and inhibit microbial growth. monsonco.com |
| Emulsion Stability | Contributes to the overall stability of oil-in-water emulsions. | Ensures consistent fluid performance and longevity. |
Long-Term Efficacy and Synergistic Effects in Multi-Component Systems
The long-term performance of a corrosion inhibitor is critical for industrial applications. mdpi.commdpi.com Research has shown that the effectiveness of inhibitors can be significantly enhanced through synergistic effects when combined with other compounds. nih.govscispace.comelectrochemsci.org
Applications in Gas Sweetening and Carbon Capture Technologies
The removal of acid gases like hydrogen sulfide (B99878) (H₂S) and carbon dioxide (CO₂) is a vital process in natural gas processing and industrial emissions control. ogj.compenedulearning.com Aqueous solutions of alkanolamines are the most widely used technology for this purpose, a process known as gas sweetening or acid gas removal. ogj.comnih.gov
Performance Comparison Studies of Tertiary Amine Absorbents, including N-isopropyldiethanolamine
N-isopropyldiethanolamine is a tertiary amine. In the context of CO₂ capture, tertiary amines are noted for having a higher theoretical absorption capacity and requiring less energy for regeneration compared to primary and secondary amines. acs.orgbohrium.com However, they typically exhibit lower rates of CO₂ absorption. acs.orgbohrium.com
Extensive research has been conducted to compare the performance of various tertiary amine absorbents. wsu.eduacs.orgfigshare.combohrium.com In one study, 24 different tertiary amines were evaluated and compared against the conventional absorbent, N-methyldiethanolamine (MDEA). wsu.eduacs.orgbohrium.com The evaluation focused on key performance metrics such as absorption rate, cyclic CO₂ capacity, and heat of reaction. wsu.eduacs.orgbohrium.com The results of such studies provide essential data for developing new and more efficient absorbent systems for CO₂ capture. wsu.eduacs.org
Table 2: Comparison of Amine Types for CO₂ Capture
| Amine Type | Key Advantages | Key Disadvantages |
| Primary (e.g., MEA) | High reaction rate. aidic.it | High energy requirement for regeneration, prone to degradation. aidic.it |
| Secondary (e.g., DEA) | Moderate reaction rate and regeneration energy. | Forms stable carbamates. |
| Tertiary (e.g., NIPDEA, MDEA) | Lower regeneration energy, higher equilibrium capacity. acs.orgbohrium.com | Lower CO₂ absorption rates. acs.orgbohrium.com |
Thermodynamic and Energetic Analyses of Absorption Processes
The thermodynamic and energetic analysis of alkanolamine-based absorption processes is critical for designing and optimizing gas treating applications, particularly for carbon dioxide (CO2) capture. Such analyses typically involve evaluating key parameters like the heat of absorption, CO2 loading capacity, and vapor-liquid equilibrium (VLE). Accurate thermodynamic models, such as the Electrolyte Non-Random Two-Liquid (eNRTL) model, are essential for simulating and designing these capture processes. researchgate.net
While extensive research and modeling have been conducted for common industrial amines like Diethanolamine (B148213) (DEA), N-methyldiethanolamine (MDEA), and Monoethanolamine (MEA), specific experimental data and dedicated thermodynamic models for Ethanol, 2,2'-[(1-methylethyl)imino]bis- (also known as N-isopropyldiethanolamine, IPDEA) are not extensively detailed in publicly available literature. researchgate.netijcce.ac.ir However, the principles of analysis applied to these related compounds provide a framework for understanding the potential thermodynamic behavior of IPDEA.
For any amine solvent, the heat of absorption (ΔHabs) is a crucial energetic parameter, representing the energy released during the chemical reaction between CO2 and the amine. A lower heat of absorption is generally desirable as it reduces the energy required for solvent regeneration. dtu.dk The CO2 loading capacity, defined as moles of CO2 absorbed per mole of amine, is another key metric for assessing absorbent efficiency. ijcce.ac.ir
Research on structurally similar tertiary (e.g., MDEA, N,N-diethylethanolamine) and hindered amines demonstrates that molecular structure significantly influences these thermodynamic properties. For instance, the presence of bulky alkyl groups near the nitrogen atom, such as the isopropyl group in IPDEA, can sterically hinder the formation of stable carbamates, which in turn affects the reaction mechanism and energetics compared to primary or secondary amines. researchgate.netmdpi.com In non-aqueous systems, the solvent itself (like ethylene (B1197577) glycol) can participate in the reaction mechanism, further altering the thermodynamic profile. researchgate.netmdpi.com A comprehensive thermodynamic and energetic analysis for IPDEA would require experimental VLE measurements, calorimetric determination of absorption heat, and regression of these data to develop specific interaction parameters for models like the eNRTL. researchgate.net
Emulsification and Surfactancy Research
Investigation of Interfacial Activity and Emulsion Stability
Ethanol, 2,2'-[(1-methylethyl)imino]bis- is noted in patent literature for its potential application as an emulsifying agent. google.com Emulsifiers are surface-active agents (surfactants) that adsorb at the interface between two immiscible liquids, such as oil and water, reducing the interfacial tension and facilitating the formation and stabilization of an emulsion. The stability of an emulsion—its ability to resist changes like creaming, coalescence, and Ostwald ripening over time—is a critical performance indicator. nih.gov
Detailed experimental studies quantifying the specific interfacial activity of IPDEA, such as measurements of dynamic interfacial tension, critical micelle concentration (CMC), and droplet size distribution in emulsions it stabilizes, are not widely available in peer-reviewed literature. The effectiveness of a surfactant is often evaluated by its ability to lower the interfacial tension between the oil and water phases and to form a protective barrier around the dispersed droplets. nih.gov The stability of emulsions can be directly measured by techniques that monitor phase separation over time. entegris.com For comparison, studies on other alkanolamines like cocamide DEA have shown that factors such as emulsifier concentration and water content significantly influence emulsion viscosity and stability, with stability being measured by gravity separation tests over time. academicjournals.org A thorough investigation for IPDEA would involve similar systematic studies to characterize its performance as an emulsifier under various conditions. researchgate.net
Structure-Activity Relationships Governing Amphiphilic Properties
The amphiphilic (surfactant) properties of a molecule are dictated by its chemical structure, specifically the presence of both hydrophilic (water-attracting) and hydrophobic (water-repelling) moieties. In Ethanol, 2,2'-[(1-methylethyl)imino]bis-, the molecular structure provides these distinct regions.
Hydrophilic Head Group: The diethanolamine portion of the molecule, containing a tertiary amine nitrogen atom and two hydroxyl (-OH) groups, constitutes the polar, hydrophilic head. These groups can form hydrogen bonds with water, rendering this part of the molecule water-soluble.
Hydrophobic Tail Group: The isopropyl group, a short, branched alkyl chain attached to the nitrogen atom, serves as the nonpolar, hydrophobic tail. This group is repelled by water and prefers to associate with oily or nonpolar phases.
Research in Detergent, Cleaning Agent, and Textile Finish Formulations
Alkanolamines are versatile components in the formulation of detergents, cleaning agents, and textile finishes. They can function as pH adjusters, emulsifiers for oily soils, and precursors for more complex surfactants. google.comteamchem.co For instance, Diethanolamine (DEA) and Monoethanolamine (MEA) are widely used in laundry detergents to saponify fatty acids, thereby creating soaps in situ and buffering the pH to an alkaline level, which aids in cleaning. google.comteamchem.co
While a patent mentions that the related compound N,N-diisopropylethanolamine can be used as a textile auxiliary agent, specific research detailing the inclusion and performance of Ethanol, 2,2'-[(1-methylethyl)imino]bis- in detergent or cleaning formulations is scarce in scientific literature. google.com Its amphiphilic nature suggests it could contribute to the emulsification and removal of greasy soils. longchangchemical.com In textile finishing, alkanolamines can be used as softening agents, pH buffers in dyeing processes, or intermediates in the synthesis of specialized finishing agents. google.com The performance of IPDEA in these applications would depend on its specific properties, such as its buffering capacity, surface activity, and compatibility with other formulation ingredients.
Catalytic and Reagent Applications in Organic Synthesis
Amines, particularly tertiary amines, are frequently used in organic synthesis as bases, nucleophiles, and catalysts. The lone pair of electrons on the nitrogen atom allows them to function as catalysts in a variety of reactions. Patent literature suggests that related compounds like N,N-diisopropylethanolamine and N,N-diisopropylethylamine (DIPEA) can be employed as catalysts. google.comgoogle.com For instance, DIPEA is a well-known non-nucleophilic base used to scavenge acids generated in reactions such as peptide couplings and esterifications. google.com
While there is a potential for Ethanol, 2,2'-[(1-methylethyl)imino]bis- to act similarly as a base or catalyst, specific examples of its application as a primary catalytic species or reagent in named organic reactions are not well-documented in the reviewed literature. Its bifunctional nature, possessing both a tertiary amine site and hydroxyl groups, could theoretically allow it to participate in more complex catalytic cycles, potentially acting as a ligand for metal catalysts. researchgate.net However, detailed studies exploring these applications appear to be limited. The synthesis of related N,N-dialkylethanolamines often involves the N-alkylation of amines with alcohols or the reaction of amines with ethylene oxide, highlighting the types of reactions this class of compounds is involved in. google.comresearchgate.net
Contributions to Polymer Chemistry and Advanced Materials Processing
Alkanolamines and their derivatives can play several roles in polymer chemistry, including acting as monomers, cross-linking agents, catalysts for polymerization, and additives to modify final polymer properties. The hydroxyl groups on Ethanol, 2,2'-[(1-methylethyl)imino]bis- could potentially react with isocyanates to form polyurethanes or with carboxylic acids/esters to form polyesters, incorporating the amine structure into the polymer backbone.
However, a review of available scientific literature does not indicate significant or well-documented use of Ethanol, 2,2'-[(1-methylethyl)imino]bis- as a key component in mainstream polymer synthesis or advanced materials processing. Research into polymers derived from similar structures often focuses on creating materials with specific functionalities, such as thermoresponsive polymers from N-isopropyl-substituted acrylamides. rsc.org A related compound, ethanol, 2,2'-((2-hydroxyethyl)imino)bis-, 1,1'-diacetate, has been noted for its potential use in developing new polymers and coatings, but this is a chemically distinct derivative. ontosight.ai The specific contributions of IPDEA itself to this field remain an area with limited public research.
Physicochemical Properties of Ethanol, 2,2'-[(1-methylethyl)imino]bis-
The following table summarizes key physicochemical properties of the compound. Data is compiled from various chemical databases. lookchem.comchemeo.comnih.gov
| Property | Value |
| Molecular Formula | C₇H₁₇NO₂ |
| Molecular Weight | 147.22 g/mol |
| CAS Number | 121-93-7 |
| Appearance | Straw to amber colored liquid |
| Boiling Point | 255.2 °C at 760 mmHg |
| Density | 1.003 g/cm³ |
| Flash Point | 119.3 °C |
| LogP (Octanol/Water) | -0.31860 |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 3 |
Note: Some properties like pKa and LogP are predicted values from computational models.
Evaluation as Hardeners for Epoxy Resins
The chemical compound Ethanol, 2,2'-[(1-methylethyl)imino]bis-, also known as N-isopropyldiethanolamine, is a tertiary amine containing two hydroxyl groups. Its structural features make it a candidate for evaluation as a hardener, or curing agent, for epoxy resins. The curing process of epoxy resins involves the reaction of the epoxy groups of the resin with a hardener, leading to the formation of a cross-linked thermoset polymer network. The properties of the final cured material are highly dependent on the chemical structure of both the epoxy resin and the hardener.
While specific research detailing the performance of Ethanol, 2,2'-[(1-methylethyl)imino]bis- as an epoxy hardener is limited, valuable insights can be drawn from studies on structurally similar compounds, such as diethanolamine. Research on diethanolamine-cured epoxy encapsulants has shown that the stoichiometry, or the mix ratio of the epoxy resin to the hardener, plays a critical role in determining the final properties of the cured material.
One study investigating a diglycidyl ether of bisphenol A (DGEBA) based epoxy cured with diethanolamine demonstrated a significant relationship between the hardener concentration and the glass transition temperature (Tg), crosslink density, and tensile properties of the resulting polymer. The glass transition temperature is a key indicator of the thermal performance of the cured epoxy, representing the temperature at which the material transitions from a rigid, glassy state to a more flexible, rubbery state.
The findings from this study on a diethanolamine-cured epoxy system are summarized in the table below, illustrating how varying the hardener content can tailor the material's properties.
| Diethanolamine Content (wt%) | Glass Transition Temperature (Tg) (°C) | Crosslink Density (mol/cm³) | Tensile Strength (MPa) | Young's Modulus (GPa) | Strain at Break (%) |
|---|---|---|---|---|---|
| 10 | 55.2 | 1.2 x 10⁻³ | 65.1 | 2.5 | 4.8 |
| 12 | 60.5 | 1.5 x 10⁻³ | 68.3 | 2.3 | 6.5 |
| 14 | 63.1 | 1.8 x 10⁻³ | 62.5 | 2.1 | 8.2 |
| 16 | 58.9 | 1.6 x 10⁻³ | 55.4 | 2.0 | 5.1 |
The data indicates that an optimal concentration of the diethanolamine hardener exists to maximize the glass transition temperature and crosslink density, which in turn influences the mechanical properties. For instance, the highest Tg and crosslink density were observed at 14 wt% of diethanolamine. This suggests that for Ethanol, 2,2'-[(1-methylethyl)imino]bis-, a similar stoichiometric optimization would be necessary to achieve desired thermal and mechanical performance in an epoxy system. The isopropyl group on the nitrogen atom in N-isopropyldiethanolamine would likely introduce steric hindrance compared to the hydrogen atom in diethanolamine, which could affect the reaction kinetics and the final network structure.
Role in the Production of Resins and Plasticizers
The bifunctional nature of Ethanol, 2,2'-[(1-methylethyl)imino]bis-, with its two hydroxyl groups, allows it to act as a monomer or a chain extender in the synthesis of various polymers, including polyester (B1180765) and polyurethane resins.
In the production of unsaturated polyester resins , diols are a fundamental component, reacting with unsaturated and saturated dicarboxylic acids to form the polyester backbone. While specific examples of the use of Ethanol, 2,2'-[(1-methylethyl)imino]bis- in this application are not widely documented, its structure is analogous to other diols used in polyester synthesis. The tertiary amine group within its structure could also potentially act as an internal catalyst for the esterification reaction and influence the final properties of the resin, such as its curing characteristics and thermal stability.
In polyurethane synthesis , compounds with active hydrogen atoms, such as diols and diamines, are used as chain extenders to build the polymer chain and create hard segments within the polyurethane structure. Ethanol, 2,2'-[(1-methylethyl)imino]bis- can function as such a chain extender, reacting with diisocyanates through its hydroxyl groups. The presence of the tertiary amine group could also catalyze the urethane (B1682113) formation reaction. The choice of chain extender significantly impacts the morphology and properties of the resulting polyurethane, affecting characteristics like hardness, elasticity, and thermal stability.
There is limited specific information available in the public domain regarding the direct application of Ethanol, 2,2'-[(1-methylethyl)imino]bis- in the commercial production of plasticizers . Plasticizers are typically esters of carboxylic acids, and while the hydroxyl groups of N-isopropyldiethanolamine could be esterified, its use as a precursor for plasticizers is not a commonly cited application in industrial chemistry literature.
Influence on Polymerization Reactions and Material Properties
The chemical structure of Ethanol, 2,2'-[(1-methylethyl)imino]bis- suggests it can influence polymerization reactions and the final properties of materials in several ways.
As a curing agent for epoxy resins , the rate of the curing reaction and the final crosslink density would be influenced by the reactivity of its hydroxyl groups and the steric hindrance from the isopropyl group. The tertiary amine can also catalyze the etherification reaction between epoxy groups, further contributing to the crosslinking process. The properties of the cured epoxy, such as adhesion, chemical resistance, and mechanical strength, would be directly related to the final network structure. As indicated by studies on analogous compounds, the stoichiometry of the hardener to the epoxy resin is a critical parameter for optimizing these properties. For example, in the diethanolamine-cured epoxy system, tensile properties such as strength, modulus, and ductility were shown to be highly dependent on the hardener concentration.
The tertiary amine functionality can also play a role in catalyzing polymerization reactions . In polyurethane production, tertiary amines are well-known catalysts for the reaction between isocyanates and alcohols. The internal tertiary amine in N-isopropyldiethanolamine could therefore accelerate the polymerization rate when it is used as a chain extender.
Environmental Chemistry and Ecotoxicological Research of Ethanol, 2,2 1 Methylethyl Imino Bis
Environmental Fate and Transport Studies
The environmental fate of a chemical compound is dictated by a combination of its physical and chemical properties and its susceptibility to various degradation processes in the environment. For Ethanol, 2,2'-[(1-methylethyl)imino]bis-, a comprehensive understanding of its environmental transport and transformation is essential for predicting its potential exposure pathways and persistence.
Detailed experimental studies specifically outlining the degradation pathways of Ethanol, 2,2'-[(1-methylethyl)imino]bis- in aquatic, soil, and atmospheric compartments are not extensively available in peer-reviewed literature. However, based on the chemical structure of alkanolamines, several degradation pathways can be inferred.
Aquatic Compartments: In aquatic environments, the degradation of this compound is expected to be primarily driven by microbial activity. While specific pathways for N-isopropyldiethanolamine are not well-documented, related alkanolamines can undergo aerobic biodegradation. Under anaerobic conditions, some alkanolamines have been shown to be biodegradable, often at a slower rate. nih.gov Abiotic degradation processes such as hydrolysis are not expected to be significant for this compound due to the stability of the carbon-nitrogen and carbon-oxygen bonds. Photodegradation in sunlit surface waters might occur, but its significance is likely to be secondary to biodegradation.
Soil Compartments: In the soil environment, microbial degradation is also anticipated to be the principal degradation pathway. The rate and extent of degradation will be influenced by soil properties such as pH, organic matter content, moisture, and the composition of the microbial community. Alkanolamines, being polar and water-soluble, can be mobile in soil, but their cationic nature at typical environmental pH values may lead to sorption onto negatively charged soil particles, potentially affecting their bioavailability for microbial uptake. nih.gov
Atmospheric Compartments: In the atmosphere, volatile and semi-volatile organic compounds like N-isopropyldiethanolamine are susceptible to degradation by photochemically produced hydroxyl radicals (•OH). The rate of this reaction is a key determinant of the compound's atmospheric lifetime. For related alkanolamines, this reaction is typically rapid. santos.com The degradation products in the atmosphere would likely include smaller oxygenated organic compounds and nitrogen oxides. Due to its high water solubility, washout by precipitation is also a potential removal mechanism from the atmosphere.
The persistence of a chemical in the environment is a critical factor in its potential to cause long-term ecological effects. Research on the biodegradability of N-isopropyldiethanolamine suggests that it is resistant to microbial degradation under certain conditions.
A key study by Gannon et al. (1978) investigated the biodegradability of thirteen diethanolamine (B148213) compounds using a bacterium isolated from an industrial cutting fluid and an acclimatized sewage population. nih.gov The results indicated that while diethanolamine and some simple N-substituted diethanolamines were degradable, compounds with larger or more complex substitutions on the nitrogen atom were not. Specifically, the study found that the substitution of the tertiary hydrogen of the amine group with an isopropyl group resulted in a biologically recalcitrant compound. nih.gov This suggests that Ethanol, 2,2'-[(1-methylethyl)imino]bis- has a low potential for biodegradation and may be persistent in the environment.
Table 1: Biodegradation Potential of N-Isopropyldiethanolamine and Related Compounds
| Compound | Biodegradation Result | Test System | Source |
|---|---|---|---|
| Ethanol, 2,2'-[(1-methylethyl)imino]bis- | Biologically recalcitrant | Acclimatized sewage microorganisms | nih.gov |
| Diethanolamine | Readily biodegradable | Acclimatized sewage microorganisms | santos.comnih.gov |
| Methyl-diethanolamine | Degradable | Acclimatized sewage microorganisms | nih.gov |
| Triethanolamine (B1662121) | Degradable | Acclimatized sewage microorganisms | nih.gov |
The transport of a chemical within and between environmental compartments is governed by its physical and chemical properties, such as its water solubility, vapor pressure, and sorption characteristics.
Sorption and Leaching: As an alkanolamine, Ethanol, 2,2'-[(1-methylethyl)imino]bis- is highly soluble in water. This high water solubility generally suggests a low tendency to sorb to soil and sediment organic carbon. However, as a weak base, it will exist predominantly in its protonated (cationic) form at typical environmental pH values. This cationic nature can lead to sorption onto negatively charged components of soil and sediment, such as clay minerals and organic matter, through mechanisms other than simple partitioning. nih.gov This sorption could reduce its mobility and leaching potential into groundwater. Quantitative, experimentally determined soil sorption coefficients (Koc) for this specific compound are not readily available.
Volatilization: The potential for a chemical to volatilize from water to the atmosphere is described by its Henry's Law constant. While an experimental value for N-isopropyldiethanolamine is not available, the high water solubility and relatively low vapor pressure characteristic of many alkanolamines suggest that its Henry's Law constant is likely to be low. santos.com Consequently, volatilization from aquatic systems is not expected to be a significant environmental transport pathway.
Table 2: Predicted Physicochemical Properties Influencing Environmental Transport
| Property | Predicted Value/Characteristic | Implication for Environmental Transport |
|---|---|---|
| Water Solubility | High | Potential for high mobility in aquatic systems and soil porewater. |
| Vapor Pressure | Low to Moderate | Low potential for volatilization from dry surfaces. |
| Log Koc (Soil Organic Carbon-Water Partitioning Coefficient) | Low (predicted for neutral form) | Low sorption to organic matter, but cationic sorption may be significant. |
| Henry's Law Constant | Low (inferred) | Low potential for volatilization from water. |
Ecotoxicological Assessments and Environmental Impact on Biological Systems
Ecotoxicological studies are crucial for determining the potential adverse effects of a chemical on living organisms in the environment. For Ethanol, 2,2'-[(1-methylethyl)imino]bis-, the available data on its toxicity to aquatic and terrestrial life are limited.
The aquatic environment is a primary recipient of many chemical contaminants. Therefore, understanding the toxicity of N-isopropyldiethanolamine to aquatic organisms is of high importance.
A safety data sheet for a product containing Ethanol, 2,2'-[(1-methylethyl)imino]bis- reports an ErC50 (median effective concentration for growth rate inhibition) for the green algae Pseudokirchneriella subcapitata of 9.5 mg/L over a 96-hour exposure period. This indicates that the compound is toxic to aquatic plants. The same source states that the compound is "Toxic to aquatic life" in general, but does not provide specific LC50 (median lethal concentration) or EC50 (median effective concentration) values for fish or aquatic invertebrates such as Daphnia magna.
A comprehensive search of the peer-reviewed literature did not yield specific experimental toxicity data for fish or daphnids for this particular compound. For the related compound, isopropylamine, the 48-hour EC50 for Daphnia magna was reported as 91.5 mg/L in an unbuffered solution. dtic.mil However, due to structural differences, direct extrapolation of this value to N-isopropyldiethanolamine is not scientifically valid without further supporting data.
Table 3: Aquatic Toxicity of Ethanol, 2,2'-[(1-methylethyl)imino]bis-
| Organism | Endpoint | Value (mg/L) | Exposure Duration | Source |
|---|---|---|---|---|
| Pseudokirchneriella subcapitata (Green Algae) | ErC50 | 9.5 | 96 hours | Safety Data Sheet |
| Fish (various species) | LC50 | Not Available | Not Applicable | - |
| Daphnia magna (Water Flea) | EC50 | Not Available | Not Applicable | - |
Information regarding the ecotoxicological effects of Ethanol, 2,2'-[(1-methylethyl)imino]bis- on terrestrial ecosystems, including soil microorganisms, is currently lacking in the scientific literature.
Soil microorganisms are vital for maintaining soil health and fertility through processes such as nutrient cycling and organic matter decomposition. The introduction of xenobiotic compounds can potentially disrupt these microbial communities and their functions. The antimicrobial properties of some alkanolamines have been noted, with their effectiveness often being pH-dependent. nih.govnih.gov Given that N-isopropyldiethanolamine is a weak base, its introduction into the soil could potentially alter the local soil pH, which in turn could affect microbial activity and community structure. However, without specific studies on this compound, any potential effects remain speculative.
Similarly, there is no available information on the toxicity of Ethanol, 2,2'-[(1-methylethyl)imino]bis- to other terrestrial organisms such as earthworms, plants, or soil invertebrates. Further research is needed to adequately characterize the risks this compound may pose to terrestrial ecosystems.
Table of Mentioned Chemical Compounds
| Chemical Name | Synonyms |
| Ethanol, 2,2'-[(1-methylethyl)imino]bis- | N-isopropyldiethanolamine |
| Diethanolamine | DEA |
| Methyl-diethanolamine | N-methyldiethanolamine |
| Triethanolamine | TEA |
| Isopropylamine | 2-Propanamine |
| Pseudokirchneriella subcapitata | - |
| Daphnia magna | Water Flea |
Bioaccumulation and Biomagnification Potential in Food Webs
Studies on the environmental fate and behavior of this compound indicate that it is highly soluble in water. ccme.caccme.caccme.ca In mammals, research has shown that Diisopropanolamine is poorly metabolized and, when ingested or absorbed through the skin, is rapidly and almost entirely eliminated in the urine. ccme.ca One study conducted on rats found that the compound was quickly cleared from plasma and did not show significant accumulation in organs such as the liver and kidney. nih.gov This rapid excretion suggests a low likelihood of bioaccumulation in vertebrate species.
While data on bioaccumulation in aquatic animal species is limited, observations in plant life suggest some potential for bioconcentration. A study conducted at a sour gas processing facility in western Canada examined the concentrations of Diisopropanolamine in a natural wetland. ccme.caccme.ca The findings from this study are detailed in the table below.
| Sample Matrix | Maximum Measured Concentration |
|---|---|
| Wetland Water | 13 mg/L |
| Wetland Plants | 208 mg/kg |
This table illustrates the observed concentrations of Diisopropanolamine in water and plant samples from a contaminated wetland, indicating a notable concentration of the compound in vegetation compared to the surrounding water. ccme.caccme.ca
The data reveals that although the maximum concentration in the wetland water was 13 mg/L, concentrations in plants reached as high as 208 mg/kg. ccme.caccme.ca This indicates that under certain environmental conditions, Ethanol, 2,2'-[(1-methylethyl)imino]bis- can be taken up and accumulated by plants to levels significantly higher than in the surrounding water. However, the search of available scientific literature did not yield specific Bioconcentration Factor (BCF) or Bioaccumulation Factor (BAF) values for aquatic organisms, which are standard metrics for assessing bioaccumulation potential.
Toxicology, Biological Effects, and Health Research Pertaining to Ethanol, 2,2 1 Methylethyl Imino Bis
Mechanistic Toxicology Investigations
Mechanistic toxicology aims to understand how a chemical substance produces a toxic effect at the molecular, cellular, and organ levels. Research into Diisopropanolamine has explored its cellular interactions, potential to disrupt essential nutrient pathways, and its capacity for genetic damage.
Studies have investigated the interaction of Diisopropanolamine with cellular components, particularly in comparison to its structural analog, Diethanolamine (B148213) (DEA). Research using Chinese hamster ovary (CHO) cells examined the incorporation of DIPA into phospholipids (B1166683) (PLs), which are fundamental components of cell membranes. nih.gov The results showed that only a very small fraction, approximately 0.004%, of the administered DIPA was metabolically incorporated into PLs. nih.gov This level of incorporation was found to be over 30 times less than that observed for DEA under similar experimental conditions. nih.gov
DIPA is also described as having surfactant properties, which suggests an ability to interact with and modify the surface tension at cell interfaces. dow.com As a secondary amino compound, it can also function as an emulsifier and a pH buffer in various products. nih.govepa.gov
The toxicity of some aminoalcohols is linked to their ability to interfere with the metabolism of phospholipids and induce a deficiency of choline (B1196258), an essential nutrient. nih.govresearchgate.net The systemic toxicity of the related compound Diethanolamine (DEA) is closely associated with its metabolic incorporation into phospholipids and the subsequent depletion of choline pools. nih.govresearchgate.net
Research was conducted to determine if Diisopropanolamine exhibits a similar mechanism. In studies with Chinese hamster ovary (CHO) cells, DIPA was found to cause a dose-related inhibition of choline uptake. nih.gov However, it was significantly less potent than DEA in this regard, with an inhibitory concentration (IC50) approximately 3 to 4 times higher than that reported for DEA. nih.gov Furthermore, unlike DEA, DIPA did not cause changes in the synthesis rates of key phospholipids such as phosphatidylethanolamine, phosphatidylcholine, or sphingomyelin (B164518) at non-toxic or moderately toxic concentrations. nih.gov These findings, combined with pharmacokinetic data, suggest that DIPA is distinct from DEA and does not possess significant toxicity related to choline and phospholipid metabolism in animals. nih.gov
Genotoxicity assays are used to screen for substances that may cause mutations or damage to DNA. The available literature provides some context on the mutagenic potential of Diisopropanolamine and related compounds. A safety assessment report noted that a salt of Triisopropanolamine (TIPA), a related isopropanolamine, was not mutagenic in a test using Aspergillus nidulans. cir-safety.org Another review mentioned that in vitro genotoxicity data for Diisopropanolamine were located in a literature search, though the specific results of these studies were not detailed. cir-safety.org
To provide further context, studies on Isopropanol (B130326), a related alcohol, have been conducted. In a Chinese hamster ovary (CHO) cell/HGPRT gene mutation assay and a bone marrow micronucleus study in mice, Isopropanol did not induce an increase in mutant frequencies or micronuclei formation. nih.gov These results, along with previously published data, indicate that Isopropanol is not a mutagen. nih.gov While these findings on related compounds are informative, specific results for Diisopropanolamine in standard bacterial reverse mutation assays (Ames test) or chromosomal aberration tests were not available in the reviewed literature. wikipedia.orgwindows.net
Organ-Specific Toxicity Research (e.g., hepatic, renal, dermal, ocular effects, considering related compounds)
Organ-specific toxicity studies have been performed to identify target organs for Diisopropanolamine's effects, with a focus on dermal, ocular, renal, and hepatic systems.
Dermal Effects: In animal studies, Diisopropanolamine has been identified as a skin irritant. researchgate.net A repeated dose dermal toxicity study in rats reported mild irritation at the application site. nih.gov
Ocular Effects: When tested at a 100% concentration, Diisopropanolamine was found to be a severe ocular irritant in rabbits. cir-safety.org
Renal Effects: A subchronic oral toxicity study in rats identified the kidney as a target organ. nih.gov An increase in both absolute and relative kidney weights was observed, though these changes were not accompanied by histopathologic (tissue structure) alterations. nih.gov This effect was noted to be ameliorated after a 4-week recovery period. nih.gov Pharmacokinetic studies in rats also showed that absorbed DIPA did not accumulate in the kidney, with only about 0.1% of an administered dose found in the organ. nih.gov
Hepatic Effects: The same subchronic oral study in rats that showed effects on the kidney did not report corresponding histopathological changes in the liver. nih.gov Consistent with this, pharmacokinetic data indicated that DIPA does not accumulate in the liver. nih.gov
| Organ/System | Observed Effect | Species | Reference |
|---|---|---|---|
| Dermal (Skin) | Mild to moderate irritation | Rat, Rabbit | researchgate.netcir-safety.orgnih.gov |
| Ocular (Eye) | Severe irritant at high concentrations | Rabbit | cir-safety.org |
| Renal (Kidney) | Increased absolute and relative organ weight without histopathological changes | Rat | nih.gov |
| Hepatic (Liver) | No significant histopathological changes or accumulation | Rat | nih.govnih.gov |
Investigations into Potential Neurological or Psychoactive Properties
Direct research specifically investigating the neurological or psychoactive properties of Diisopropanolamine is limited in the available scientific literature. In repeated dose toxicity studies with rats, no adverse treatment-related in-life effects were observed, apart from localized skin irritation, which may suggest a lack of overt systemic neurological symptoms at the doses tested. nih.gov
However, studies on the related compound Isopropanol provide some context. Acute administration of Isopropanol to rats was shown to cause dose-dependent changes in brain monoamine levels, including dopamine, noradrenaline, adrenaline, and serotonin, in various regions of the brain. nih.gov A case report also described atypical neurological symptoms, including confusion and disorientation, in a human following acute transdermal exposure to Isopropanol, which was associated with high levels of its metabolite, acetone, in the cerebrospinal fluid. nih.gov These findings indicate that related isopropanol compounds can exert effects on the central nervous system, although similar investigations have not been reported for Diisopropanolamine itself.
Biocompatibility Studies for Biomedical Applications
Biocompatibility refers to the property of a material being compatible with living tissue. While dedicated biocompatibility studies of Diisopropanolamine for internal biomedical applications such as drug delivery systems or implantable devices were not identified, the compound is used in some medical-adjacent applications. nih.govresearchgate.net
Notably, Diisopropanolamine and other alkanolamines like Ethanol-diisopropanolamine (EDIPA) are used as organic admixtures in cement, including acrylic bone cements. nih.gov In these applications, the compounds act as chemical accelerators, influencing the hydration process and the mechanical properties, such as compressive strength, of the cement. nih.gov The use in bone cement, a material used in orthopedic surgery, constitutes a biomedical application, though the research focus is on its chemical effects on the cement matrix rather than its direct biological interaction with tissues. nih.gov
Research on Systemic Biological Responses and Immunomodulatory Effects
Comprehensive research specifically detailing the systemic biological responses and immunomodulatory effects of Ethanol, 2,2'-[(1-methylethyl)imino]bis- is limited in publicly available scientific literature. However, toxicological assessments of structurally similar alkanolamines, such as Ethanol, 2,2'-(methylimino)bis- and diethanolamine, provide some insights into the potential systemic effects of this class of chemicals. It is crucial to note that these findings are not directly applicable to Ethanol, 2,2'-[(1-methylethyl)imino]bis- and should be interpreted with caution.
Systemic Biological Responses of Structurally Similar Compounds
Studies on analogous compounds have identified various systemic effects following exposure. For instance, research on Ethanol, 2,2'-(methylimino)bis- revealed certain health effects at different exposure levels.
| Effect | Observation | Route of Exposure | Species |
|---|---|---|---|
| Maternal Toxicity | Skin irritation and mild anaemia observed. | Cutaneous | Rat |
| Developmental Toxicity | No treatment-related developmental effects observed. | Cutaneous | Rat |
| Acute Dermal Toxicity | Clinical signs included sluggishness, emaciation, unsteady gait, and prostration after application of undiluted chemical. Necropsy of animals that died revealed dark red mottled lungs and livers. | Dermal | Rabbit |
| Acute Inhalation Toxicity | No mortality, clinical signs, or gross pathology observed after exposure to saturated vapour. | Inhalation | Rat |
Similarly, studies on diethanolamine have indicated effects on various organ systems. Chronic oral exposure in animal models has been associated with impacts on the liver, kidney, blood, and central nervous system. epa.gov Dermal exposure has also been shown to produce systemic effects similar to those observed with oral administration, in addition to skin irritation. epa.gov
| Organ System | Observed Effects | Route of Exposure | Species |
|---|---|---|---|
| Liver | Increased organ weight and histopathological changes. epa.gov Increased incidence of liver tumors in mice. epa.gov | Oral, Dermal | Rat, Mouse |
| Kidney | Increased organ weight and histopathological changes. epa.gov Increased incidence of kidney tumors in mice. epa.gov | Oral, Dermal | Rat, Mouse |
| Blood | Microcytic anemia with abnormal red blood cell morphology. epa.gov | Oral | Rat |
| Central Nervous System | Effects reported from chronic oral exposure. epa.gov | Oral | Animal models |
| Skin | Irritation at the site of application. epa.gov | Dermal | Rat, Rabbit |
Immunomodulatory Effects
There is a notable lack of specific research on the immunomodulatory effects of Ethanol, 2,2'-[(1-methylethyl)imino]bis-. The available literature on related alkanolamines does not provide substantial data in this area. While some studies have investigated the broader biological activities of diethanolamine and its derivatives, specific immunomodulatory endpoints are not a primary focus. Therefore, the potential for Ethanol, 2,2'-[(1-methylethyl)imino]bis- to modulate the immune system remains an area requiring further scientific investigation.
Advanced Materials Science Research Involving Ethanol, 2,2 1 Methylethyl Imino Bis
Development of Novel Functional Materials and Composites
The bifunctional nature of N-isopropyldiethanolamine, with its two hydroxyl groups and a tertiary amine, makes it a valuable building block in polymer chemistry for creating novel functional materials and composites. Its primary role is in the synthesis of polyurethanes, where it can act as a crosslinking agent or chain extender, significantly influencing the final properties of the material.
In polyurethane synthesis, diisocyanates react with polyols to form the polymer backbone. N-isopropyldiethanolamine can be incorporated into this matrix. The hydroxyl groups react with isocyanate groups to form urethane (B1682113) linkages, while the tertiary amine group can introduce specific functionalities, such as catalytic activity or improved adhesion. When used as a crosslinker, it creates a three-dimensional network structure, enhancing the mechanical strength, thermal stability, and chemical resistance of the resulting polyurethane. This is crucial for applications demanding high-performance materials, such as in durable elastomers, foams, and adhesives.
The table below summarizes the key roles of Ethanol, 2,2'-[(1-methylethyl)imino]bis- in the development of functional materials.
| Role | Polymer/Material System | Resulting Properties |
| Crosslinking Agent | Polyurethanes | Enhanced mechanical strength, thermal stability, chemical resistance |
| Chain Extender | Polyurethanes | Modification of hard/soft segment domains, tailored flexibility |
| Ligand | Coordination Polymers / MOFs | Formation of porous crystalline structures for catalysis and separation |
Integration into Smart Materials and Nanomaterials for Responsive Systems
Smart materials, or responsive systems, are designed to change their properties in response to external stimuli such as temperature, pH, light, or electric fields. While research into stimuli-responsive polymers is a burgeoning field, there is limited direct scientific literature detailing the integration of Ethanol, 2,2'-[(1-methylethyl)imino]bis- into such systems.
Extensive research has been conducted on other polymers containing N-isopropyl groups, most notably Poly(N-isopropylacrylamide) (PNIPAM), which exhibits a sharp phase transition in water at a lower critical solution temperature (LCST) of around 32°C. mdpi.com This property is attributed to the balance of hydrophilic and hydrophobic interactions involving the N-isopropyl group. mdpi.com Copolymers based on N-isopropylmethacrylamide also show thermosensitive behavior. mdpi.comresearchgate.net
Theoretically, the N-isopropyl group within the structure of Ethanol, 2,2'-[(1-methylethyl)imino]bis- could impart some degree of thermo-responsiveness when incorporated into a polymer network, such as a hydrogel. Hydrogels are three-dimensional polymer networks that can absorb large amounts of water and are often designed to be stimuli-responsive. mdpi.comnih.gov However, current published research does not provide specific examples or data confirming the synthesis and responsive behavior of smart materials directly derived from this compound. The development of such materials remains a potential area for future investigation.
Research in Surface Engineering and Functional Coatings
In the field of surface engineering, the goal is to modify the surface of a material to achieve desired properties without altering the bulk material. mdpi.com Functional coatings are a primary method for achieving this. Ethanol, 2,2'-[(1-methylethyl)imino]bis- possesses chemical features that make it a candidate for use in the formulation of functional coatings, particularly in epoxy and sol-gel systems.
As an amino alcohol, it can function as a curing agent for epoxy resins. The active hydrogen atoms on the amine (in related primary or secondary amines) react with the epoxy groups to form a cross-linked, durable polymer network. threebond.co.jp While N-isopropyldiethanolamine is a tertiary amine, it can act as a catalyst for the epoxy homopolymerization and can be used in conjunction with other amine curing agents to accelerate the curing process and modify the final properties of the coating, such as adhesion and chemical resistance. threebond.co.jpspecialchem.com
Furthermore, amino alcohols are utilized in the sol-gel process to create thin-film coatings. The sol-gel process involves the hydrolysis and condensation of metal alkoxide precursors to form a colloidal suspension (sol) that subsequently gels. nweurope.eumdpi.com Amino alcohols can act as stabilizing or chelating agents, controlling the reaction rates of the metal alkoxides. nih.gov This control is critical for forming uniform, defect-free coatings. The hydroxyl groups of N-isopropyldiethanolamine can interact with the precursor, while the amine group can influence the pH of the sol, thereby affecting the kinetics of the gelation process. nih.gov This allows for the tailoring of coating properties for applications such as corrosion protection or enhancing surface adhesion.
The functional groups of N-isopropyldiethanolamine and their potential roles in coatings are outlined below.
| Functional Group | Potential Role in Coatings | Coating System |
| Tertiary Amine | Curing catalyst, pH modifier | Epoxy Resins, Sol-Gel |
| Hydroxyl Groups (-OH) | Reactant with isocyanates, interaction with metal precursors | Polyurethane Coatings, Sol-Gel |
Sustainable Materials Development and Life Cycle Assessment
The development of sustainable materials, particularly those derived from renewable resources, is a key focus of modern materials science. Ethanol, 2,2'-[(1-methylethyl)imino]bis- can play a role in this area through its use in the synthesis of bio-based polymers. A significant trend is the replacement of petroleum-based polyols with bio-polyols derived from vegetable oils, such as soybean or tall oil, for the production of polyurethanes.
In this context, amino alcohols like N-isopropyldiethanolamine can be reacted with processed vegetable oils to create the necessary bio-polyols. These bio-polyols are then reacted with isocyanates to produce polyurethanes with a significant portion of their chemical structure derived from renewable feedstocks. This approach reduces the reliance on fossil fuels and contributes to the development of "greener" materials.
The integration of this compound into bio-based material frameworks represents a positive step in sustainable materials development. However, a full evaluation of its environmental credentials would require a dedicated LCA study. The principles of prospective LCA are often applied to emerging technologies to guide sustainable design from an early stage. mdpi.com
Analytical Methodologies for the Detection and Quantification of Ethanol, 2,2 1 Methylethyl Imino Bis
Chromatographic Techniques and Advancements
Chromatography is a cornerstone for the analysis of Ethanol, 2,2'-[(1-methylethyl)imino]bis-. Both gas and liquid chromatography are frequently utilized, often coupled with mass spectrometry for definitive identification and quantification.
Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. For alkanolamines like Ethanol, 2,2'-[(1-methylethyl)imino]bis-, GC-MS offers high selectivity and sensitivity. nih.gov The methodology typically involves sample collection, often using specialized equipment such as an XAD-7 + H3PO4 tube, followed by chemical desorption and injection into the GC-MS system. analytice.com
In some applications, particularly for trace analysis, derivatization is employed prior to GC-MS analysis to increase the volatility of the analyte. For example, in the determination of N-nitrosodiisopropanolamine (a potential impurity or degradation product related to DIPA), the isolated nitrosamine (B1359907) is converted to its trimethylsilyl (B98337) (TMS) derivative. nih.gov This derivatized compound is then analyzed by GC-MS, which can confirm results with high confidence. nih.gov Headspace GC-MS is another variation that is particularly useful for analyzing volatile impurities in liquid samples, providing a robust method for quantification. nih.gov
| Parameter | Typical Condition/Value | Reference |
|---|---|---|
| Sampling Method | Chemical Desorption (e.g., XAD-7 + H3PO4 tube) | analytice.com |
| Column Type | Capillary columns (e.g., DB1, VF624MS) | nih.govnih.gov |
| Carrier Gas | Helium | nih.gov |
| Injection Mode | Splitless | nih.gov |
| Detector | Mass Spectrometer (MS), Thermal Energy Analyzer (TEA) | nih.gov |
| Derivatization Agent | Trimethylsilyl (TMS) reagents | nih.gov |
| Limit of Quantification (LOQ) | ~50 µg/Media (analyte specific) | analytice.com |
High-performance liquid chromatography (HPLC) is exceptionally well-suited for analyzing polar, non-volatile compounds like Ethanol, 2,2'-[(1-methylethyl)imino]bis-. A common approach involves reversed-phase HPLC using a C18 column. gov.bc.casielc.com However, because alkanolamines lack strong chromophores, direct detection by UV-Vis or fluorescence is often insensitive. nih.gov
To overcome this limitation, a pre-column derivatization step is typically required. nih.gov A widely used method involves reacting the analyte with 9-fluorenylmethyloxycarbonyl chloride (FMOC-Cl). gov.bc.ca This reaction transforms the amine into a product with strong UV absorbance and fluorescence properties, significantly lowering detection limits. gov.bc.ca The derivatized sample is then injected into the HPLC system for separation and detection. gov.bc.ca This method has been successfully applied to determine the presence of DIPA in water and soil samples. gov.bc.ca If interferences are suspected, confirmation by mass spectrometric detection is recommended. gov.bc.ca
| Parameter | Typical Condition/Value | Reference |
|---|---|---|
| Technique | Reversed-Phase HPLC | sielc.com |
| Column Type | Octadecylsilyl (C18) | gov.bc.ca |
| Mobile Phase | Acetonitrile and water with an acid modifier (e.g., phosphoric acid or formic acid for MS compatibility) | sielc.com |
| Detector | UV or Fluorescence Detector | gov.bc.ca |
| Derivatization Agent | 9-fluorenylmethyloxycarbonyl chloride (FMOC-Cl) | gov.bc.ca |
| Sample Matrix | Water, Soil | gov.bc.ca |
| Approximate MDL (Water) | 100 µg/L | gov.bc.ca |
Derivatization is a critical step in the analysis of Ethanol, 2,2'-[(1-methylethyl)imino]bis- by both GC and HPLC to improve analytical performance. nih.govpsu.edu The process involves chemically modifying the analyte to produce a derivative with properties more suitable for separation and detection. nih.gov
Key derivatization strategies include:
Reaction with 9-fluorenylmethyloxycarbonyl chloride (FMOC-Cl) : This is a common pre-column derivatization technique for HPLC analysis. gov.bc.cajst.go.jp The reaction occurs in a borate (B1201080) buffer at a pH of 9.5 and transforms the amine into a highly fluorescent derivative, enabling sensitive detection. gov.bc.camdpi.com
Silylation : For GC analysis, converting polar functional groups like hydroxyl (-OH) and amine (-NH) into less polar trimethylsilyl (TMS) ethers and amines increases volatility and thermal stability. nih.gov This is crucial for preventing peak tailing and improving chromatographic resolution. nih.gov
Acylation (e.g., trifluoroacetylation) : While not explicitly detailed for DIPA in the provided context, acylation with reagents like trifluoroacetic anhydride (B1165640) (TFAA) is a well-established strategy for derivatizing amines and alcohols for GC analysis. It produces stable, volatile derivatives that are highly responsive to electron capture detectors (ECD), thereby enhancing sensitivity.
The choice of derivatizing reagent depends on the analytical technique, the detector being used, and the specific requirements for sensitivity and selectivity. psu.edu
Spectroscopic and Spectrometric Approaches
While chromatography is the primary separation technique, spectroscopic and spectrometric methods serve as powerful detection systems and, in some cases, primary analytical tools.
Inductively coupled plasma-mass spectrometry (ICP-MS) is a highly sensitive technique for elemental analysis, capable of detecting metals and several non-metals at trace and ultra-trace concentrations. spectroscopyonline.com It is not used for the direct analysis of organic molecules like Ethanol, 2,2'-[(1-methylethyl)imino]bis-.
Beyond its use as a detector for HPLC, spectrophotometry can be applied directly for quantification if the analyte of interest has a distinct absorbance profile or can be made to react with a chromogenic reagent. For Ethanol, 2,2'-[(1-methylethyl)imino]bis-, which lacks a strong native chromophore, derivatization is essential for spectrophotometric detection, as exemplified by the HPLC-UV methods previously discussed. gov.bc.canih.gov
Electrochemical detection represents another sensitive analytical approach. rsc.org These methods measure the current resulting from the oxidation or reduction of an analyte at an electrode surface. While specific electrochemical methods for the direct determination of Ethanol, 2,2'-[(1-methylethyl)imino]bis- are not widely documented, the technique holds potential. The secondary amine functional group in the molecule could potentially be oxidized electrochemically under specific conditions. Alternatively, derivatization could be used to introduce an electroactive tag onto the molecule, enabling highly sensitive detection. The development of such methods could offer a low-cost and portable alternative to traditional chromatographic techniques for specific applications. rsc.org
Research into On-site and Rapid Detection Technologies
The development of on-site and rapid detection technologies for Ethanol, 2,2'-[(1-methylethyl)imino]bis-, also known as N-isopropyldiethanolamine, is an area of growing interest, driven by the need for quick screening in industrial and environmental settings. While established laboratory methods like chromatography provide accurate and sensitive quantification, they are not suitable for immediate, in-field analysis. Research has consequently explored various platforms that could be adapted for the rapid detection of this and similar alkanolamines.
Current research into rapid detection for amines, in general, offers potential pathways for the development of specific tests for N-isopropyldiethanolamine. One promising area is the use of colorimetric sensors. For instance, a visual and rapid detection method for volatile amines has been developed using their gas-solid reaction with tetrachloro-p-benzoquinone (TCBQ). This reaction produces a distinct and visually identifiable color change in seconds. Researchers have successfully fabricated flexible and simple rapid test strips based on TCBQ for detecting various volatile amines, suggesting that similar principles could be applied to create sensors for less volatile alkanolamines like N-isopropyldiethanolamine. mdpi.com
Another avenue of research is the use of molecular fluorophore-based indicators. These sensors can detect biogenic amines, which are indicators of food spoilage, and offer a simple and portable detection method. acs.org While currently applied in the food industry, the underlying technology of using fluorescent probes that react with amines could be tailored to the specific chemical properties of N-isopropyldiethanolamine.
For more technologically advanced rapid screening, Direct Analysis in Real Time Mass Spectrometry (DART-MS) has been utilized as a rapid screening tool for primary aromatic amines in consumer products. nih.govresearchgate.net This method requires minimal sample preparation and provides results quickly, making it a potential, albeit more sophisticated, option for on-site screening in industrial contexts where rapid identification of contaminants is crucial.
While field test kits are commercially available for a variety of chemical compounds, including explosives and narcotics, and for general water quality parameters like pH and iron, specific on-site test kits for N-isopropyldiethanolamine are not yet widely available. proproducts.comarrowheadforensics.commistralinc.comtttenviro.com The development of such kits would likely rely on the adaptation of the aforementioned colorimetric or indicator-based technologies to provide a simple, portable, and cost-effective solution for field analysis.
The table below summarizes the current state of rapid detection technologies that could be relevant for the on-site analysis of Ethanol, 2,2'-[(1-methylethyl)imino]bis-.
Rapid Detection Technologies Potentially Applicable to Ethanol, 2,2'-[(1-methylethyl)imino]bis-
| Technology | Principle of Operation | Reported Application | Potential for N-isopropyldiethanolamine Detection |
|---|---|---|---|
| Colorimetric Test Strips | Gas-solid reaction with a chemical indicator (e.g., TCBQ) leading to a visual color change. mdpi.com | Rapid and visual detection of volatile amines. mdpi.com | High potential for adaptation by selecting an appropriate indicator that reacts specifically with N-isopropyldiethanolamine. |
| Molecular Fluorophores | Interaction with a fluorescent probe results in a detectable change in fluorescence. acs.org | Sensing of biogenic amines for food spoilage detection. acs.org | Feasible, but would require the design of a specific fluorophore that selectively binds to N-isopropyldiethanolamine. |
| Direct Analysis in Real Time Mass Spectrometry (DART-MS) | Ambient ionization technique that allows for direct analysis of samples with minimal preparation. nih.govresearchgate.net | Rapid screening of primary aromatic amines in kitchen utensils. nih.govresearchgate.net | Applicable for rapid, high-throughput screening in a laboratory or mobile lab setting, but less suited for simple field tests. |
Challenges in Trace Analysis and Matrix Effects in Environmental and Biological Samples
The accurate detection and quantification of Ethanol, 2,2'-[(1-methylethyl)imino]bis- at trace levels in complex environmental and biological samples are fraught with challenges. These challenges primarily stem from the compound's physicochemical properties and the interfering components of the sample matrix.
Challenges in Trace Analysis:
A significant challenge in the trace analysis of N-isopropyldiethanolamine is its high water solubility. researchgate.netnih.gov This property makes its extraction from aqueous environmental samples like wastewater or groundwater difficult with standard liquid-liquid extraction protocols that use organic solvents. In solid matrices such as soil or sediment, while it can be extracted with water, co-extraction of numerous other water-soluble compounds can lead to complex sample extracts that interfere with analysis. researchgate.net
Furthermore, at very low concentrations, the analyte can be lost through adsorption onto the surfaces of sampling containers and analytical instrumentation. researchgate.net The inherent low concentration of the target analyte in trace analysis also means that any contamination during sample collection, handling, or preparation can significantly impact the accuracy of the results. researchgate.net
Matrix Effects in Environmental and Biological Samples:
Matrix effects are a major hurdle in the analysis of N-isopropyldiethanolamine, particularly when using sensitive techniques like mass spectrometry. chromatographytoday.comnih.gov The matrix refers to all the components in a sample other than the analyte of interest. These components can either suppress or enhance the analytical signal, leading to underestimation or overestimation of the analyte's concentration. chromatographytoday.comnih.govdshs-koeln.de
In environmental samples such as industrial wastewater, the matrix can be highly complex, containing high concentrations of salts, organic matter, and other industrial chemicals. thermofisher.com For instance, in the context of oil and gas wastewaters, high salinity and organic content can cause significant ion suppression during liquid chromatography-mass spectrometry (LC/MS) analysis of related ethanolamines. nih.gov Similarly, soil and sediment samples contain a wide variety of organic and inorganic substances that can interfere with the analysis. researchgate.netresearchgate.net
In biological samples like blood, plasma, or urine, the matrix is equally, if not more, complex. These matrices contain high concentrations of proteins, lipids, salts, and endogenous metabolites. chromatographytoday.comnih.gov Phospholipids (B1166683), in particular, are a common cause of matrix effects in bioanalysis, leading to ion suppression, poor reproducibility, and compromised sensitivity. chromatographytoday.com When analyzing for N-isopropyldiethanolamine in a biological fluid, these matrix components can co-elute with the analyte during chromatographic separation and interfere with its ionization in the mass spectrometer. nih.govunil.ch
To mitigate these challenges, various strategies are employed, including:
Advanced Sample Preparation: Techniques like solid-phase extraction (SPE) are used to clean up the sample and isolate the analyte from interfering matrix components. nih.gov
Chromatographic Optimization: Modifying the chromatographic method to achieve better separation of the analyte from matrix components.
Use of Internal Standards: The use of isotopically labeled internal standards can help to compensate for matrix effects, as the standard will be affected in the same way as the analyte. nih.gov
Matrix-Matched Calibration: Preparing calibration standards in a matrix that is similar to the sample can also help to correct for matrix effects.
The table below outlines some of the key challenges and mitigation strategies in the trace analysis of N-isopropyldiethanolamine.
Challenges and Mitigation Strategies in Trace Analysis of Ethanol, 2,2'-[(1-methylethyl)imino]bis-
| Challenge | Affected Sample Type(s) | Description | Mitigation Strategies |
|---|---|---|---|
| High Water Solubility | Environmental (Water, Soil), Biological | Difficult to extract from aqueous matrices and leads to co-extraction of interferences from solid matrices. researchgate.netnih.gov | Use of specialized extraction techniques (e.g., solid-phase extraction), derivatization to increase hydrophobicity. researchgate.net |
| Analyte Adsorption | All | Loss of analyte at low concentrations due to adsorption on container and instrument surfaces. researchgate.net | Use of inert container materials, proper cleaning procedures, and method validation to account for losses. |
| Sample Contamination | All | Introduction of external contaminants during sampling and analysis can lead to inaccurate results, especially at trace levels. researchgate.net | Strict adherence to clean sampling protocols, use of high-purity reagents and solvents, and analysis of method blanks. |
| Ion Suppression/Enhancement | Environmental, Biological | Co-eluting matrix components interfere with the ionization of the analyte in the mass spectrometer, leading to inaccurate quantification. chromatographytoday.comnih.gov | Effective sample clean-up (e.g., SPE), chromatographic separation, use of isotopically labeled internal standards, matrix-matched calibration. nih.gov |
| Complex Matrix Composition | Environmental (Wastewater, Soil), Biological (Blood, Urine) | High levels of salts, organic matter, proteins, and lipids can interfere with detection and quantification. chromatographytoday.comnih.govthermofisher.com | Dilution of the sample, advanced sample preparation techniques to remove interferences. |
Regulatory Science, Risk Assessment, and Policy Implications of Ethanol, 2,2 1 Methylethyl Imino Bis
Methodologies for Environmental Risk Assessment and Exposure Modeling
Environmental risk assessment for chemicals such as Diisopropanolamine involves a structured approach to estimate the potential for adverse effects on ecosystems. This process integrates data on the chemical's intrinsic properties, its environmental fate and transport, and its ecotoxicological effects.
Environmental Fate and Transport: A crucial first step is to understand how Diisopropanolamine behaves in the environment. cdc.gov Key physical and chemical properties, such as water solubility, vapor pressure, and the octanol-water partition coefficient, are used to predict its distribution across different environmental compartments like air, water, and soil. epa.gov For Diisopropanolamine, laboratory studies have identified cation exchange as the primary process governing its transport and distribution in soil and water. ccme.ca As a weak base, it tends to become protonated in most aqueous systems, leading to strong sorption to clay minerals in soil. ccme.ca This high sorption potential, combined with high aqueous solubility and low volatility, dictates its mobility in the subsurface. ccme.ca
Exposure Modeling: To quantify potential environmental concentrations, various computer models are employed. These models simulate the release, transport, and transformation of the chemical in specific environmental scenarios. epa.govepa.gov While specific models used for Diisopropanolamine are not always detailed in publicly available literature, the methodologies are standardized. For instance, models like FOCUS (FOrum for the Co-ordination of pesticide fate models and their USe) and its components (PELMO, MACRO, PEARL) are used to predict leaching to groundwater, while others, such as SWAN (Surface WAter model), are used for surface water exposure assessments. fraunhofer.de These models incorporate data on the chemical's degradation, sorption, and other fate processes to estimate the Predicted Environmental Concentration (PEC).
Ecotoxicity Assessment and Risk Characterization: The potential for harm is assessed by determining the concentrations at which the chemical affects various organisms. This involves a suite of standardized ecotoxicity tests on representative species from different trophic levels (e.g., algae, invertebrates, fish). The results are used to derive a Predicted No-Effect Concentration (PNEC), the concentration below which adverse effects are unlikely to occur.
The Canadian Council of Ministers of the Environment (CCME) provides a clear example of this methodology for deriving Soil Quality Guidelines (SQGE). For Diisopropanolamine, the soil contact guideline was calculated using a species sensitivity distribution (SSD) of toxicity data from plants and invertebrates. ccme.ca This statistical approach models the variation in sensitivity across different species. The final guideline is then set at a certain percentile of this distribution to be protective of the ecosystem. ccme.ca The risk is characterized by comparing the PEC with the PNEC. If the PEC/PNEC ratio is less than one, the risk is generally considered to be controlled.
Table 1: Key Parameters in Environmental Risk Assessment of Diisopropanolamine
Occupational Exposure Research and Development of Monitoring Strategies
Protecting worker health is a primary goal of chemical safety regulations. This is achieved through research into occupational exposure levels and the development of effective monitoring and control strategies.
Occupational Exposure Limits (OELs): Based on toxicological data, regulatory bodies and professional organizations establish OELs, which are airborne concentrations of a chemical to which nearly all workers may be repeatedly exposed without adverse health effects. For the related compound, Diisopropylamine, several OELs have been established. nj.gov For example, the Occupational Safety and Health Administration (OSHA) has set a Permissible Exposure Limit (PEL) of 5 ppm averaged over an 8-hour workshift. nj.gov The National Institute for Occupational Safety and Health (NIOSH) and the American Conference of Governmental Industrial Hygienists (ACGIH) have recommended similar exposure limits. nj.gov While specific OELs for Diisopropanolamine may vary, these values for a related substance illustrate the type of guidance provided to industrial hygienists.
Exposure Monitoring Strategies: To ensure compliance with OELs and to assess the effectiveness of controls, workplace air monitoring is conducted. This involves collecting air samples from the worker's breathing zone or from the general work area. The NIOSH Manual of Analytical Methods (NMAM) provides a collection of validated methods for sampling and analysis of workplace contaminants. osha.govcdc.gov These methods specify the sampling media (e.g., sorbent tubes, filters), flow rates, and sample volumes.
Analytical Methods: After collection, samples are analyzed in a laboratory to determine the concentration of the chemical. For a compound like Diisopropanolamine, analytical techniques such as High-Performance Liquid Chromatography (HPLC) are suitable. A performance-based method for analyzing DIPA in water and soil involves a derivatization step using 9-fluorenylmethyloxycarbonyl chloride (FMOC-Cl) to create a product with strong UV absorbance and fluorescence properties, followed by analysis via HPLC with a UV or fluorescence detector. gov.bc.ca This type of sensitive and specific analytical methodology can be adapted for workplace air samples, providing the necessary accuracy to measure concentrations relevant to OELs. The development and validation of such methods are guided by protocols that assess parameters like accuracy, precision, and detection limits. osha.gov
**Table 3: Components of Occupational Exposure Monitoring**
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Future Directions and Emerging Research Frontiers for Ethanol, 2,2 1 Methylethyl Imino Bis
Interdisciplinary Research Synergies in Chemical Engineering and Materials Science
The unique molecular structure of Ethanol, 2,2'-[(1-methylethyl)imino]bis-, featuring both hydroxyl and secondary amine functionalities, positions it as a versatile building block for the development of novel materials and processes. Future research will likely capitalize on these features, fostering collaborations between chemical engineers and materials scientists.
One promising avenue is the use of this compound as a functional monomer or cross-linking agent in polymerization reactions. The hydroxyl groups can react to form polyesters or polyurethanes, while the tertiary amine can act as a catalytic site or a point for further functionalization. This could lead to the creation of smart polymers with tunable properties, such as pH or temperature responsiveness, for applications in coatings, adhesives, and drug delivery systems.
In the realm of materials science, the compound's potential as a surface modification agent is significant. Its ability to form hydrogen bonds and chelate with metal ions could be exploited to functionalize nanoparticles, enhancing their dispersion in polymer matrices or imparting specific catalytic activities. Research in this area could lead to the development of advanced nanocomposites with improved mechanical, thermal, and chemical properties.
Table 1: Potential Applications in Chemical Engineering and Materials Science
| Research Area | Potential Application of Ethanol, 2,2'-[(1-methylethyl)imino]bis- | Desired Outcome |
|---|---|---|
| Polymer Chemistry | Functional monomer, cross-linking agent, catalyst | Smart polymers, high-performance thermosets |
| Surface Science | Surface modification of nanoparticles and membranes | Enhanced material properties, improved process efficiency |
| Catalysis | Ligand in organometallic catalysis, precursor for catalysts | Novel catalytic systems with high selectivity and activity |
| Gas Separation | Component in advanced membranes and solvents | More efficient and sustainable gas separation processes |
Integration within Sustainable Chemistry and Circular Economy Models
The principles of sustainable chemistry and the circular economy are increasingly driving chemical research and development. Ethanol, 2,2'-[(1-methylethyl)imino]bis- can play a role in this paradigm shift through the development of greener synthetic routes and its use in circular processes.
Future research is expected to focus on developing biocatalytic or chemocatalytic methods for the synthesis of this and other alkanolamines, moving away from traditional petrochemical-based routes. chemistryjournals.netscielo.brmdpi.comresearchgate.net This could involve the use of renewable feedstocks and enzymes to create more sustainable and atom-economical processes. chemistryjournals.netscielo.brmdpi.comresearchgate.net
In the context of a circular economy, the application of alkanolamines in carbon capture, utilization, and storage (CCUS) technologies is a key area of investigation. While research has predominantly focused on other amines like MEA and MDEA, the specific properties of Ethanol, 2,2'-[(1-methylethyl)imino]bis- could offer advantages in terms of absorption capacity, regeneration energy, and stability. Furthermore, exploring its use in the recycling of industrial waste streams, for instance as an extraction agent for valuable metals or in the purification of solvents, aligns with the goals of a circular economy. lcycic.com
Table 2: Sustainable Chemistry and Circular Economy Integration
| Approach | Application Area | Potential Impact |
|---|---|---|
| Green Synthesis | Biocatalysis, renewable feedstocks | Reduced environmental footprint, lower energy consumption |
| Carbon Capture | Solvent for CO2 absorption | Mitigation of greenhouse gas emissions |
| Waste Valorization | Extraction and purification agent | Creation of value from waste streams, resource conservation |
| Biodegradable Materials | Component in biodegradable polymers | Reduction of plastic pollution |
Exploration of Nanotechnology and Biomedical Engineering Perspectives
The intersection of nanotechnology and biomedical engineering offers exciting possibilities for the application of functional molecules like Ethanol, 2,2'-[(1-methylethyl)imino]bis-. Its chemical handles allow for its integration into complex nanostructures for targeted therapeutic and diagnostic applications.
A key research direction is the use of this compound to functionalize the surface of nanoparticles, such as gold nanoparticles, quantum dots, or carbon nanotubes. nih.govmdpi.com This functionalization can improve their biocompatibility, stability in physiological environments, and ability to be conjugated with drugs, proteins, or imaging agents. nih.govmdpi.com The amine group can be protonated at physiological pH, imparting a positive charge to the nanoparticle surface, which can facilitate interaction with negatively charged cell membranes.
In the field of drug delivery, polymers and dendrimers derived from Ethanol, 2,2'-[(1-methylethyl)imino]bis- could be designed as nanocarriers for therapeutic agents. The tunable properties of these materials could allow for controlled release of the payload in response to specific stimuli, such as a change in pH or temperature, at the target site. This targeted approach could enhance the efficacy of treatments while minimizing side effects.
Advanced Predictive Modeling and Data Science Applications in Compound Research
The use of advanced predictive modeling and data science is set to revolutionize chemical research by accelerating the discovery and optimization of new materials and processes. For a compound like Ethanol, 2,2'-[(1-methylethyl)imino]bis-, these computational tools can provide valuable insights into its behavior and guide experimental efforts.
Quantum chemical calculations and molecular dynamics simulations can be employed to predict the physicochemical properties of this alkanolamine and its derivatives. semanticscholar.orgresearchgate.net This includes properties relevant to its performance in applications such as CO2 capture, such as its pKa value, reaction kinetics with CO2, and viscosity. semanticscholar.orgresearchgate.net These predictive models can screen a large number of candidate molecules, identifying those with the most promising characteristics for a given application.
Machine learning and other data science techniques can be used to analyze large datasets from experiments and simulations to identify structure-property relationships. acs.org This can lead to the development of predictive models for the performance of alkanolamine-based systems, such as their absorption capacity or corrosion behavior. acs.orgfrontiersin.orglaujet.combre.comutp.edu.my By leveraging these data-driven approaches, researchers can optimize the design of new solvents and materials incorporating Ethanol, 2,2'-[(1-methylethyl)imino]bis- with greater speed and efficiency.
Table 3: Predictive Modeling and Data Science in Research
| Technique | Research Focus | Expected Outcome |
|---|---|---|
| Quantum Chemistry | Prediction of molecular properties (pKa, reactivity) | Rational design of new functional molecules |
| Molecular Dynamics | Simulation of transport and reaction phenomena | Understanding of structure-property relationships at the molecular level |
| Machine Learning | Development of predictive models from experimental data | Accelerated discovery and optimization of materials and processes |
| Process Simulation | Optimization of industrial processes (e.g., amine treating) | Improved efficiency, reduced costs, and enhanced sustainability |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
